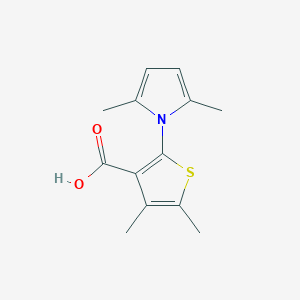

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid” is likely to be an organic compound containing a pyrrole ring and a thiophene ring, both of which are heterocyclic compounds . The pyrrole ring is substituted with two methyl groups and the thiophene ring is substituted with two methyl groups and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and thiophene rings, followed by the introduction of the methyl and carboxylic acid substituents. Pyrrole rings can be synthesized through several methods, including the Paal-Knorr Pyrrole Synthesis . Thiophene rings can also be synthesized through several methods, including the Gewald Reaction .Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrole ring and a thiophene ring connected by a two-carbon chain. The pyrrole ring would have two methyl substituents and the thiophene ring would have two methyl substituents and a carboxylic acid substituent .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the carboxylic acid group. The pyrrole ring is aromatic and can undergo electrophilic substitution reactions . The thiophene ring is also aromatic and can undergo similar reactions . The carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification and amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the carboxylic acid group. It would likely be a solid at room temperature . The presence of the carboxylic acid group would make it somewhat polar, and it might therefore have some solubility in polar solvents .Applications De Recherche Scientifique

- Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

- A compound similar to the one you mentioned, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was found to increase monoclonal antibody production .

- The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

- The compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Pharmaceutical Chemistry

Monoclonal Antibody Production

- Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics .

- The novel dual inhibitor 234 was obtained by various SAR studies to exploit the difference in the p2 binding pocket of Bcl-2 and Mcl-1. This compound was more effective, having 10 fold lower IC 50 as compared to other synthesized compounds that enhanced the affinity to Mcl-1 as well as maintained the affinity to Bcl-2 .

- A compound similar to the one you mentioned, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was found to increase monoclonal antibody production .

- The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

- The compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Medicinal Chemistry

Monoclonal Antibody Production Improvement

- Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics .

- The novel dual inhibitor 234 was obtained by various SAR studies to exploit the difference in the p2 binding pocket of Bcl-2 and Mcl-1. This compound was more effective, having 10 fold lower IC 50 as compared to other synthesized compounds that enhanced the affinity to Mcl-1 as well as maintained the affinity to Bcl-2 .

- A compound similar to the one you mentioned, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was found to increase monoclonal antibody production .

- The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

- The compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Medicinal Chemistry

Monoclonal Antibody Production Improvement

Propriétés

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-7-5-6-8(2)14(7)12-11(13(15)16)9(3)10(4)17-12/h5-6H,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTIILNDWFESFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C(=C(S2)C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2686234.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2686235.png)

![3-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2686241.png)

![2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2686242.png)

![4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2686244.png)

![diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2686246.png)

![N-butyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2686251.png)

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/no-structure.png)